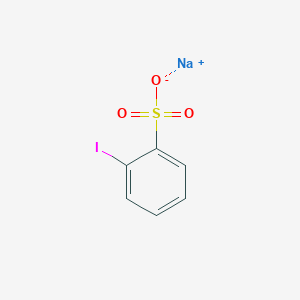

Sodium 2-Iodobenzenesulfonate

Description

The exact mass of the compound Sodium 2-Iodobenzenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium 2-Iodobenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2-Iodobenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-iodobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO3S.Na/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPWXZMYZCPXGE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)[O-])I.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635378 | |

| Record name | Sodium 2-iodobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62973-69-7 | |

| Record name | Sodium 2-iodobenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-Iodobenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Sodium 2-Iodobenzenesulfonate: Properties, Synthesis, and Application in Catalytic Oxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-Iodobenzenesulfonate is an organoiodine compound of significant interest in modern organic synthesis. While a versatile building block in its own right, its primary role in contemporary chemistry is as a stable, easily handled precursor to the hypervalent iodine(V) reagent, 2-Iodoxybenzenesulfonic acid (IBS). The in situ generation of IBS from Sodium 2-Iodobenzenesulfonate, typically using potassium peroxomonosulfate (Oxone®), has established a powerful and environmentally conscious catalytic system for the oxidation of alcohols and other functionalities. This guide provides a comprehensive overview of Sodium 2-Iodobenzenesulfonate, from its fundamental properties and synthesis to its application in state-of-the-art oxidation protocols relevant to pharmaceutical and fine chemical development.

Core Compound Identification and Properties

The definitive identifier for Sodium 2-Iodobenzenesulfonate is its Chemical Abstracts Service (CAS) Registry Number.

CAS Number: 62973-69-7 [1][2][3][4]

Physicochemical and Spectroscopic Data

A thorough understanding of the compound's physical and spectral properties is essential for its effective use in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄INaO₃S | [1][2][5] |

| Molecular Weight | 306.05 g/mol | [1][2] |

| Synonyms | 2-Iodobenzenesulfonic Acid Sodium Salt, o-Iodobenzenesulfonic acid sodium salt | [3][4] |

| Appearance | White to light yellow crystalline solid/powder | |

| Melting Point | >300 °C | [4] |

| Solubility | Slightly soluble in methanol and water | [4] |

| Storage | Store at 2–8 °C under an inert atmosphere; protect from light. The compound is reportedly hygroscopic. | [4] |

Spectroscopic Analysis (¹H-NMR)

The ¹H-NMR spectrum provides structural confirmation of the aromatic protons. The spectrum, typically run in a solvent like DMSO-d₆, shows a characteristic pattern for a 1,2-disubstituted benzene ring.

-

Expected Chemical Shifts (δ, ppm): The four aromatic protons will appear in the aromatic region, generally between 7.0 and 8.0 ppm. Due to the deshielding effects of the electron-withdrawing sulfonate and iodo groups, the proton ortho to the iodine and the proton ortho to the sulfonate group are expected to be the most downfield.

-

Splitting Patterns: Complex spin-spin coupling (doublets, triplets, or doublet of doublets) is expected, consistent with the ortho, meta, and para relationships of the four adjacent protons. A representative spectrum from a commercial supplier confirms these patterns.[6]

Synthesis of Sodium 2-Iodobenzenesulfonate

While commercially available, understanding the synthesis of Sodium 2-Iodobenzenesulfonate is valuable for researchers. The most logical and established synthetic route is a modification of the Sandmeyer reaction, starting from the readily available 2-aminobenzenesulfonic acid (oranilic acid).

Synthetic Workflow: Diazotization-Iodination

The process involves two key transformations: the conversion of the primary amine to a diazonium salt, followed by the displacement of the diazonium group with iodide.

Caption: General workflow for the synthesis of Sodium 2-Iodobenzenesulfonate.

Detailed Experimental Protocol (Representative)

This protocol is based on well-established procedures for Sandmeyer-type reactions.[7][8]

-

Diazotization:

-

Suspend 2-aminobenzenesulfonic acid in water and add concentrated hydrochloric acid.

-

Cool the resulting slurry to 0–5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring for 30 minutes after the addition is complete. The formation of the diazonium salt is confirmed by a positive test with starch-iodide paper, indicating a slight excess of nitrous acid.

-

-

Iodination:

-

In a separate flask, dissolve a stoichiometric excess of potassium iodide (KI) in a minimal amount of water.

-

Slowly add the cold diazonium salt solution to the KI solution. Vigorous nitrogen evolution will be observed.

-

After the initial effervescence subsides, gently warm the reaction mixture (e.g., to 50-60 °C) to ensure the complete decomposition of the diazonium salt.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

The product, Sodium 2-Iodobenzenesulfonate, can often be induced to precipitate by adding sodium chloride ("salting out").

-

Collect the crude solid by vacuum filtration and wash with a small amount of cold, saturated sodium chloride solution.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Dry the final product under vacuum to yield a crystalline solid.

-

Application in Catalytic Oxidation

The paramount application of Sodium 2-Iodobenzenesulfonate is as a catalyst precursor for the oxidation of alcohols. It provides a greener, metal-free alternative to traditional heavy-metal oxidants (e.g., those based on Cr, Mn).[5]

The IBS/Oxone Catalytic System

The active catalyst, 2-Iodoxybenzenesulfonic acid (IBS), is generated in situ from Sodium 2-Iodobenzenesulfonate (pre-IBS) and Oxone®, a stable triple salt (2KHSO₅·KHSO₄·K₂SO₄) where potassium peroxomonosulfate is the active oxidant.[9][10]

Caption: The catalytic cycle of IBS in alcohol oxidation.

The catalytic cycle is initiated by the oxidation of the pre-catalyst to the iodine(III) state (IBS(III)), which is then further oxidized by Oxone® to the active iodine(V) species (IBS(V)).[11] This powerful oxidant then reacts with the alcohol substrate, converting it to the corresponding aldehyde or ketone and regenerating the IBS(III) species, which re-enters the catalytic cycle.[11]

Scope and Advantages in Drug Development

The mild conditions and high functional group tolerance of the IBS/Oxone system make it particularly attractive for the synthesis of complex molecules and pharmaceutical intermediates.

-

High Selectivity: Primary alcohols can be selectively oxidized to aldehydes with minimal over-oxidation to carboxylic acids by carefully controlling the stoichiometry of Oxone®.[10]

-

Green Chemistry: It avoids the use of toxic heavy metals, reducing hazardous waste and simplifying product purification—a critical consideration in pharmaceutical process chemistry.

-

Broad Substrate Scope: The system is effective for a wide range of primary and secondary alcohols, including benzylic, allylic, and aliphatic substrates.[9][12] This versatility is crucial for synthesizing diverse molecular scaffolds.

-

Improved Protocols: Recent advancements have enabled these oxidations to proceed efficiently at near-room temperature (30 °C), further enhancing their utility for thermally sensitive substrates often encountered in drug synthesis.[9][11]

Comparative Yields for Alcohol Oxidation

The following table summarizes representative yields for the oxidation of various alcohol substrates using the IBS/Oxone system under optimized, low-temperature conditions.[9]

| Substrate (Alcohol) | Product | Yield (%) |

| 1-Phenylethanol | Acetophenone | 96% |

| Benzyl alcohol | Benzaldehyde | 93% |

| Cinnamyl alcohol | Cinnamaldehyde | 95% |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 98% |

| 5-Nonanol | 5-Nonanone | 94% |

| Geraniol | Geranial | 82% |

Experimental Protocol: Oxidation of a Secondary Alcohol to a Ketone

This protocol is a representative example for the selective oxidation of a secondary alcohol.

-

Reaction Setup:

-

To a round-bottom flask, add the secondary alcohol (1.0 mmol), Sodium 2-Iodobenzenesulfonate (0.05 mmol, 5 mol%), and a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate (0.1 mmol, 10 mol%).

-

Add the solvent (e.g., nitromethane or ethyl acetate, 0.1 M concentration).

-

-

Reagent Addition:

-

Add powdered Oxone® (1.6 mmol) to the stirred mixture. If the substrate is acid-sensitive, anhydrous sodium sulfate can be added as a dehydrating agent and mild acid scavenger.[13]

-

-

Reaction Monitoring:

-

Stir the reaction mixture at 30 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

-

Workup and Isolation:

-

Upon completion, dilute the reaction mixture with ethyl acetate and water.

-

Filter the mixture through a pad of celite to remove inorganic salts.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude product by flash column chromatography on silica gel to afford the pure ketone.

-

Safety and Handling

Sodium 2-Iodobenzenesulfonate is classified as a hazardous substance.

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water. If eye irritation persists, seek medical attention.

-

Conclusion

Sodium 2-Iodobenzenesulfonate is a key enabling reagent in modern organic chemistry. Its primary value lies in its role as a stable and efficient pre-catalyst for generating 2-Iodoxybenzenesulfonic acid (IBS), a powerful hypervalent iodine(V) oxidant. The resulting IBS/Oxone catalytic system offers a mild, selective, and environmentally benign method for the oxidation of alcohols, presenting a significant advantage over traditional metal-based reagents. For professionals in drug development and fine chemical synthesis, this methodology provides a robust tool for constructing complex molecular architectures with high functional group tolerance, aligning with the principles of green and sustainable chemistry.

References

-

Natural Micron Pharm Tech. (n.d.). Sodium 2-Iodobenzenesulfonate. Retrieved from [Link]

- Kondo, R., Uyanik, M., & Ishihara, K. (2025). The low-temperature selective oxidation of alcohols and a one-pot oxidative esterification using an IBS(iii/v)/oxone catalysis. Green Chemistry, 27, 8804-8810.

- Liu, Y., & Wang, B. (2014). 2-Iodoxybenzenesulfonic acid-catalysed oxidation of primary and secondary alcohols with oxone in cetyl trimethylammonium bromide micelles at room temperature. Journal of Chemical Research, 38(7), 428-431.

- Uyanik, M., Mutsuga, T., & Ishihara, K. (2012). IBS-catalyzed regioselective oxidation of phenols to 1,2-quinones with Oxone®. Molecules, 17(7), 8604–8616.

- Uyanik, M., Akakura, M., & Ishihara, K. (2009). 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone. Journal of the American Chemical Society, 131(1), 251–262.

-

Organic Syntheses. (n.d.). Procedure for Diazotization. Retrieved from [Link]

-

Kondo, R., Uyanik, M., & Ishihara, K. (2025, July 7). The low-temperature selective oxidation of alcohols and a one-pot oxidative esterification using an IBS(iii/v)/oxone catalysis. Green Chemistry. Retrieved from [Link]

-

Uyanik, M., Mutsuga, T., & Ishihara, K. (2012). IBS-catalyzed regioselective oxidation of phenols to 1,2-quinones with Oxone®. PubMed. Retrieved from [Link]

- Zhdankin, V. V., et al. (2011). Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant. Beilstein Journal of Organic Chemistry, 7, 944–948.

-

Organic Chemistry Portal. (n.d.). Oxone, Potassium peroxomonosulfate. Retrieved from [Link]

-

Uyanik, M., Akakura, M., & Ishihara, K. (2009). 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone. PubMed. Retrieved from [Link]

-

ResearchGate. (2014). 2-Iodoxybenzenesulfonic acid-catalysed oxidation of primary and secondary alcohols with oxone in cetyl trimethylammonium bromide micelles at room temperature. Retrieved from [Link]

- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Advances in Chemical Engineering and Science, 6, 95-103.

Sources

- 1. Sodium 2-iodobenzenesulfonate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-IODOBENZENESULFONIC ACID SODIUM SALT | 62973-69-7 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scirp.org [scirp.org]

- 9. The low-temperature selective oxidation of alcohols and a one-pot oxidative esterification using an IBS( iii / v )/oxone catalysis - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01737H [pubs.rsc.org]

- 10. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The low-temperature selective oxidation of alcohols and a one-pot oxidative esterification using an IBS(iii/v)/oxone catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. IBS-Catalyzed Regioselective Oxidation of Phenols to 1,2-Quinones with Oxone® - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Sodium 2-Iodobenzenesulfonate.

An In-Depth Technical Guide to Sodium 2-Iodobenzenesulfonate

Authored by: Gemini, Senior Application Scientist

Abstract

Sodium 2-Iodobenzenesulfonate is an organoiodine compound of significant interest in modern synthetic chemistry. Its unique molecular architecture, featuring both a sulfonate group and an iodine atom on a benzene ring, renders it a versatile and valuable reagent. This guide provides a comprehensive overview of the physical and chemical properties of Sodium 2-Iodobenzenesulfonate, its synthesis, and its critical applications, particularly as a precursor to hypervalent iodine reagents for catalytic oxidations. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both foundational knowledge and practical insights into its use.

Molecular and Physicochemical Properties

Sodium 2-Iodobenzenesulfonate is an aromatic compound with the chemical formula C₆H₄INaO₃S.[1] The presence of the electron-withdrawing sulfonate group and the reactive iodine atom on the same aromatic ring are key to its chemical behavior.

Chemical Structure

Caption: Oxidation pathway from Sodium 2-Iodobenzenesulfonate to IBS.

The resulting IBS is a highly active catalyst, demonstrating superior performance compared to traditional 2-iodoxybenzoic acid (IBX) derivatives in various oxidation reactions. [2][3]This enhanced reactivity is attributed to the electronic properties conferred by the sulfonate group. [3]

Applications in Organic Synthesis

The primary application of Sodium 2-Iodobenzenesulfonate in research and development is as a stable, easy-to-handle precursor for the in situ generation of 2-Iodoxybenzenesulfonic acid (IBS). [4][2]

Catalytic Oxidation of Alcohols

The IBS generated from Sodium 2-Iodobenzenesulfonate is an exceptionally active catalyst for the selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids using Oxone as the terminal oxidant. [2][3]This catalytic system offers several advantages:

-

High Efficiency: The reactions are often rapid and clean, providing high yields of the desired products. [2]* Broad Substrate Scope: It is effective for a wide range of primary and secondary alcohols. [3]* Mild Conditions: The oxidations can be performed under non-aqueous conditions, which is beneficial for sensitive substrates. [2]* Eco-Friendly: It serves as a metal-free alternative to many heavy-metal-based oxidants. [4]

Oxidative Rearrangements

This compound is also utilized in the study of IBS-catalyzed oxidative rearrangements, for example, with tertiary allylic alcohols. [5]

Experimental Protocol: In Situ Generation of IBS for Alcohol Oxidation

The following is a representative protocol for the oxidation of a secondary alcohol to a ketone using catalytic Sodium 2-Iodobenzenesulfonate and Oxone.

Objective: To synthesize a ketone from a secondary alcohol.

Materials:

-

Sodium 2-Iodobenzenesulfonate (catalyst)

-

Secondary alcohol (substrate)

-

Oxone (terminal oxidant)

-

Acetonitrile or ethyl acetate (solvent)

-

Magnesium sulfate (for drying)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a solution of the secondary alcohol (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add Sodium 2-Iodobenzenesulfonate (0.05 mmol, 5 mol%).

-

Addition of Oxidant: Add Oxone (1.2 mmol) to the stirred mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the product with ethyl acetate (3 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure ketone.

Causality: The use of Sodium 2-Iodobenzenesulfonate allows for the controlled, in situ generation of the highly reactive IBS catalyst, avoiding the need to handle the potentially less stable hypervalent iodine species directly. Acetonitrile is a common solvent as it is relatively inert to the oxidizing conditions. [2]

Safety and Handling

Sodium 2-Iodobenzenesulfonate should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation | [6][7] |

| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation | [6][7] |

Recommended Precautions and Storage

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [8][7]Avoid breathing dust and ensure adequate ventilation. [9]Wash hands thoroughly after handling. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [10]It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. [5][11]Keep away from incompatible materials such as strong oxidizing agents. [9]

Conclusion

Sodium 2-Iodobenzenesulfonate is a key enabling reagent in modern organic synthesis. Its primary value lies in its role as a stable and efficient precursor to the highly active IBS catalyst. The methodologies developed around this compound provide powerful, selective, and more environmentally friendly alternatives for a range of oxidative transformations, making it a compound of great interest for professionals in both academic research and industrial drug development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23662047, Sodium 2-Iodobenzenesulfonate. Retrieved from [Link]

-

TCI (Shanghai) Development Co., Ltd. (n.d.). Sodium 2-Iodobenzenesulfonate 62973-69-7. Retrieved from [Link]

-

Tokyo Chemical Industry UK Ltd. (n.d.). Sodium 2-Iodobenzenesulfonate | 62973-69-7. Retrieved from [Link]

-

Nanoporation. (n.d.). 2-Iodobenzenesulfonic acid sodium salt. Retrieved from [Link]

-

Natural Micron Pharm Tech. (n.d.). Sodium 2-Iodobenzenesulfonate. Retrieved from [Link]

-

Zhdankin, V. V., et al. (2011). Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant. Beilstein Journal of Organic Chemistry, 7, 1394–1398. Retrieved from [Link]

-

Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Sodium 2-Iodobenzenesulfonate 62973-69-7. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone. Retrieved from [Link]

-

Uyanik, M., Akakura, M., & Ishihara, K. (2009). 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone. Journal of the American Chemical Society, 131(1), 251–262. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sodium 2-Iodobenzenesulfonate - Natural Micron Pharm Tech [nmpharmtech.com]

- 5. 2-IODOBENZENESULFONIC ACID SODIUM SALT | 62973-69-7 [chemicalbook.com]

- 6. Sodium 2-Iodobenzenesulfonate | C6H4INaO3S | CID 23662047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sodium 2-Iodobenzenesulfonate | 62973-69-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. Sodium 2-Iodobenzenesulfonate | 62973-69-7 | TCI AMERICA [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. 62973-69-7|Sodium 2-iodobenzenesulfonate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to Sodium 2-Iodobenzenesulfonate: Structure, Properties, and Synthetic Applications

This guide provides a comprehensive technical overview of Sodium 2-Iodobenzenesulfonate, a versatile organoiodine compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core structural features, physicochemical properties, and its pivotal role as a precursor in modern synthetic chemistry. The content herein is underpinned by established scientific literature to ensure technical accuracy and provide actionable insights for laboratory applications.

Molecular Structure and Chemical Formula

Sodium 2-Iodobenzenesulfonate is an aromatic organic compound characterized by a benzene ring substituted with an iodine atom and a sulfonate group at the ortho position. The negative charge of the sulfonate group is counterbalanced by a sodium cation.

Chemical Formula: C₆H₄INaO₃S[1][2]

IUPAC Name: sodium;2-iodobenzenesulfonate[2]

Synonyms: 2-Iodobenzenesulfonic Acid Sodium Salt, o-Iodobenzenesulfonic acid sodium salt.[1][3][4]

The structural arrangement of the iodine and sulfonate groups on the benzene ring imparts unique reactivity to the molecule, making it a valuable starting material for various chemical transformations.

Molecular Identifiers:

Below is a two-dimensional representation of the molecular structure:

Caption: 2D structure of Sodium 2-Iodobenzenesulfonate.

Physicochemical Properties

A summary of the key physicochemical properties of Sodium 2-Iodobenzenesulfonate is presented in the table below. These properties are crucial for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Molecular Weight | 306.05 g/mol | [1][2][5] |

| Physical State | Solid, White to Off-White crystalline powder | [3][4] |

| Melting Point | >300 °C | [4] |

| Solubility | Slightly soluble in water and methanol. | [4] |

| Stability | Hygroscopic.[4] Store under inert atmosphere. | [6] |

| Storage Temperature | 2-8°C, protected from light. | [1][4][5] |

Synthesis and Key Applications

Sodium 2-Iodobenzenesulfonate is a valuable intermediate in fine chemical synthesis, most notably as a precursor for the preparation of hypervalent iodine reagents.[7]

Precursor to 2-Iodoxybenzenesulfonic Acid (IBS)

A primary application of Sodium 2-Iodobenzenesulfonate is its use in the synthesis of 2-Iodoxybenzenesulfonic acid (IBS).[7][8] IBS is a powerful and selective hypervalent iodine(V) oxidant used in a wide range of organic transformations.[8][9] The synthesis of IBS from Sodium 2-Iodobenzenesulfonate is typically achieved through oxidation in an aqueous medium.

Experimental Protocol: Synthesis of IBS from Sodium 2-Iodobenzenesulfonate

This protocol is based on established literature procedures for the oxidation of Sodium 2-Iodobenzenesulfonate.[8]

-

Dissolution: Dissolve Sodium 2-Iodobenzenesulfonate in water.

-

Oxidation: Add a suitable oxidizing agent, such as Oxone or sodium periodate, to the solution.[8]

-

Reaction: Stir the mixture at an elevated temperature (e.g., 70°C) for several hours to ensure complete conversion.[8][10]

-

Isolation: The resulting IBS product can be isolated, often as a salt, upon cooling the reaction mixture.[8]

The choice of oxidant and reaction conditions can influence the final product, with the oxidation of the free acid form under acidic conditions potentially yielding the corresponding iodine(III) compound, 2-iodosylbenzenesulfonic acid.[8]

The following diagram illustrates the synthetic workflow from Sodium 2-Iodobenzenesulfonate to the potent oxidant, IBS.

Caption: Workflow for the synthesis of IBS from Sodium 2-Iodobenzenesulfonate.

Safety and Handling

Sodium 2-Iodobenzenesulfonate is classified as causing skin and serious eye irritation.[2][11] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.[6] It is also noted to be hygroscopic and should be stored in a cool, dark place under an inert atmosphere.[4][5][6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6][12]

Conclusion

Sodium 2-Iodobenzenesulfonate is a key chemical intermediate with a well-defined molecular structure and distinct physicochemical properties. Its primary utility lies in its role as a stable and accessible precursor to the powerful hypervalent iodine oxidant, IBS, which has found broad application in modern organic synthesis. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in research and development settings, particularly within the pharmaceutical industry.

References

-

PubChem. Sodium 2-Iodobenzenesulfonate. [Link]

-

Natural Micron Pharm Tech. Sodium 2-Iodobenzenesulfonate. [Link]

-

Zhdankin, V. V., et al. (2018). Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant. Beilstein Journal of Organic Chemistry, 14, 1854–1858. [Link]

-

ResearchGate. Figure S1: Dynamics of oxidation of sodium 2-iodobenzenesulfonate with.... [Link]

-

Organic Chemistry Portal. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Sodium 2-Iodobenzenesulfonate | C6H4INaO3S | CID 23662047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium 2-Iodobenzenesulfonate | 62973-69-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 2-IODOBENZENESULFONIC ACID SODIUM SALT | 62973-69-7 [chemicalbook.com]

- 5. 62973-69-7|Sodium 2-iodobenzenesulfonate|BLD Pharm [bldpharm.com]

- 6. fishersci.com [fishersci.com]

- 7. Sodium 2-Iodobenzenesulfonate - Natural Micron Pharm Tech [nmpharmtech.com]

- 8. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]

- 9. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Sodium 2-Iodobenzenesulfonate | 62973-69-7 | TCI AMERICA [tcichemicals.com]

- 12. tcichemicals.com [tcichemicals.com]

Navigating the Nomenclature: A Technical Guide to the Synonyms of Sodium 2-Iodobenzenesulfonate

Introduction: The Critical Role of Precise Terminology in Chemical Research

In the landscape of chemical synthesis and drug development, Sodium 2-Iodobenzenesulfonate stands as a pivotal, yet often variably named, reagent. Its significance largely stems from its role as a precursor to powerful hypervalent iodine reagents, most notably 2-Iodoxybenzenesulfonic acid (IBS), which offer environmentally benign and highly selective oxidation capabilities.[1] However, the interchangeability of its nomenclature across literature, patents, and commercial listings can create ambiguity, potentially hindering research and procurement efforts. This guide provides an in-depth analysis of the key synonyms for Sodium 2-Iodobenzenesulfonate, offering clarity and context to researchers, scientists, and drug development professionals. Understanding these terminological nuances is not merely an academic exercise; it is fundamental to ensuring experimental reproducibility, accurate literature searching, and seamless supply chain management.

Unraveling the Synonyms: A-Data-Driven Analysis

The varied names for Sodium 2-Iodobenzenesulfonate arise from different systematic and historical naming conventions. Below, we dissect the most prevalent synonyms, providing insights into their origins and typical contexts of use.

Sodium 2-Iodobenzenesulfonate

This is the most commonly used and readily recognized name for the compound. It clearly denotes the key structural features: a sodium salt of a benzenesulfonic acid that is substituted with an iodine atom at the second (or ortho) position of the benzene ring. This name is frequently found in the product catalogs of major chemical suppliers and is often the default name in safety data sheets (SDS) and technical specifications.[2]

2-Iodobenzenesulfonic Acid Sodium Salt

This synonym is a close variant of the primary name and is also widely used.[3] It explicitly states that the compound is the sodium salt of the parent acid, "2-Iodobenzenesulfonic Acid." This nomenclature is particularly useful for emphasizing the relationship between the salt and its acidic precursor, which is the starting material for the synthesis of certain hypervalent iodine reagents.[1]

Benzenesulfonic acid, 2-iodo-, sodium salt

This is the inverted name format often employed by chemical abstracting and indexing services, such as the Chemical Abstracts Service (CAS). It follows a systematic approach where the parent molecule, "Benzenesulfonic acid," is named first, followed by its substituents ("2-iodo-") and finally the counter-ion ("sodium salt"). This format is crucial for precise database searching and is often linked to the compound's CAS Registry Number, 62973-69-7.[4][5]

o-Iodobenzenesulfonic acid sodium salt

The prefix "o-" is an abbreviation for ortho-, a locant used in organic chemistry to describe the position of a substituent on a benzene ring relative to a primary functional group. In this case, it indicates that the iodine atom is on the carbon atom adjacent to the sulfonic acid group. While less formal than the numerical "2-" designation, "o-" is frequently used in laboratory jargon and older literature.[5][6]

sodium;2-iodobenzenesulfonate

This is the IUPAC (International Union of Pure and Applied Chemistry) preferred name.[3] It distinctly separates the cation ("sodium") from the anion ("2-iodobenzenesulfonate"). This systematic nomenclature is designed to be unambiguous and is the standard for formal scientific communication.

Summary of Key Synonyms and Identifiers

For rapid reference, the following table summarizes the primary synonyms and key identifiers for Sodium 2-Iodobenzenesulfonate.

| Synonym | Naming Convention | Typical Context of Use |

| Sodium 2-Iodobenzenesulfonate | Common/Supplier Name | Product catalogs, general literature[2] |

| 2-Iodobenzenesulfonic Acid Sodium Salt | Descriptive Name | Emphasizing the salt of the parent acid |

| Benzenesulfonic acid, 2-iodo-, sodium salt | Index Name (CAS) | Chemical databases, indexing services[4][5] |

| o-Iodobenzenesulfonic acid sodium salt | Common with locant | Laboratory slang, older literature[5][6] |

| sodium;2-iodobenzenesulfonate | IUPAC Name | Formal scientific publications |

| CAS Registry Number | 62973-69-7 | Universal Identifier[2][4][5][6] |

| Molecular Formula | C₆H₄INaO₃S | All contexts[4][6] |

Visualizing the Nomenclature Hierarchy

The relationship between the core chemical structure and its various names can be visualized as a hierarchical flow, from the systematic IUPAC name to the more common laboratory and supplier designations.

Caption: Hierarchical relationship of naming conventions for Sodium 2-Iodobenzenesulfonate.

Experimental Protocol: Verification of Compound Identity

Given the potential for nomenclatural confusion, it is imperative to verify the identity of a procured sample of Sodium 2-Iodobenzenesulfonate. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity.

Objective: To confirm the purity of a sample labeled as Sodium 2-Iodobenzenesulfonate.

Materials:

-

Sodium 2-Iodobenzenesulfonate sample

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Formic acid

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with UV detector

Procedure:

-

Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm

-

Gradient: Start with 95% A / 5% B, hold for 2 minutes. Linearly increase to 95% B over 10 minutes. Hold at 95% B for 2 minutes. Return to initial conditions and equilibrate for 5 minutes.

-

-

Analysis: Inject the prepared sample. The resulting chromatogram should show a major peak corresponding to the analyte. Purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks. A purity of >97% is common for commercial-grade material.[2]

Conclusion

A thorough understanding of the various synonyms for Sodium 2-Iodobenzenesulfonate is essential for any researcher or professional working with this versatile compound. By recognizing its IUPAC name, CAS index name, and common laboratory and commercial names, one can navigate the scientific literature and chemical supply chains with greater confidence and precision. This guide serves as a foundational reference to mitigate ambiguity and support the rigorous standards of scientific integrity and reproducibility.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23662047, Sodium 2-Iodobenzenesulfonate. Retrieved from [Link]

-

Natural Micron Pharm Tech. (n.d.). Sodium 2-Iodobenzenesulfonate. Retrieved from [Link]

Sources

- 1. 2-Iodobenzenesulfonic Acid Hydrate|CAS 2307737-88-6 [benchchem.com]

- 2. Sodium 2-Iodobenzenesulfonate | 62973-69-7 | TCI AMERICA [tcichemicals.com]

- 3. Sodium 2-Iodobenzenesulfonate | C6H4INaO3S | CID 23662047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 2-IODOBENZENESULFONIC ACID SODIUM SALT | 62973-69-7 [chemicalbook.com]

- 6. Sodium 2-Iodobenzenesulfonate - Natural Micron Pharm Tech [nmpharmtech.com]

Abstract

Sodium 2-Iodobenzenesulfonate, a stable and water-soluble organoiodine compound, has emerged as a uniquely versatile reagent in contemporary organic synthesis. This technical guide provides an in-depth exploration of its primary applications, moving beyond a simple catalog of reactions to offer insights into the mechanistic underpinnings and practical considerations that drug development professionals and research scientists must navigate. The core focus is on its pivotal role as a precursor to the powerful hypervalent iodine oxidant, 2-Iodoxybenzenesulfonic acid (IBS), and its subsequent utility as a recyclable catalyst for a range of selective oxidation reactions. Furthermore, this guide will explore its function as a bifunctional building block and its potential, though less conventional, application as a precursor for benzyne generation. Each section is designed to provide not only procedural details but also the scientific rationale that informs experimental design, ensuring a robust and trustworthy foundation for laboratory application.

Introduction: Chemical Profile and Strategic Advantages

Sodium 2-Iodobenzenesulfonate (C₆H₄INaO₃S) is a white to off-white crystalline solid characterized by the presence of both an iodo group and a sulfonate group on an aromatic ring.[1] This dual functionality is the cornerstone of its synthetic utility. Unlike many other aryl iodides, its high polarity and solubility in polar solvents, including water, offer distinct advantages in process chemistry, facilitating easier reaction setups and simplified, often aqueous-based, workups. Its stability and good thermal properties allow for safe and efficient handling in controlled reaction systems.

| Property | Value | Source |

| Molecular Formula | C₆H₄INaO₃S | [2] |

| Molecular Weight | 306.05 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| CAS Number | 62973-69-7 | [1][4] |

| Solubility | Highly soluble in polar solvents |

The strategic value of Sodium 2-Iodobenzenesulfonate lies in its ability to act as a "pre-reagent" or "pre-catalyst," most notably for hypervalent iodine(V) species. This approach circumvents the handling of potentially hazardous or unstable reagents by generating the active species in situ, a principle that aligns with modern goals of safer and more efficient chemical synthesis.

Core Application: Precursor to the Hypervalent Iodine(V) Oxidant IBS

The principal and most powerful application of Sodium 2-Iodobenzenesulfonate is its role as a stable and accessible precursor to 2-Iodoxybenzenesulfonic acid (IBS), a highly active and environmentally benign hypervalent iodine(V) oxidant.[5][6] IBS has proven to be an exceptional reagent for a wide array of oxidative transformations, offering a green alternative to heavy metal-based oxidants.[7]

The Oxidation Pathway: Generating the Active Species

IBS is readily prepared from Sodium 2-Iodobenzenesulfonate through oxidation.[6] The most common and effective oxidant for this transformation is Oxone® (potassium peroxymonosulfate), typically in an aqueous medium.[5][6] The reaction proceeds cleanly at elevated temperatures (e.g., 70°C), converting the iodine(I) center to the hypervalent iodine(V) state.[6] Sodium periodate can also be employed as the oxidant.[6]

Diagram 1: Synthesis of IBS from Sodium 2-Iodobenzenesulfonate.

An interesting dichotomy exists based on the pH of the medium: the oxidation of Sodium 2-Iodobenzenesulfonate in neutral water yields the iodine(V) product (IBS), whereas the oxidation of the free 2-iodobenzenesulfonic acid under acidic conditions can lead to the formation of the iodine(III) species, 2-iodosylbenzenesulfonic acid.[6] This highlights the critical role of reaction conditions in determining the final oxidation state and, consequently, the reactivity of the resulting reagent.

Experimental Protocol: Preparation of IBS

The following protocol is a representative procedure for the synthesis of IBS based on literature methods.[6]

Materials:

-

Sodium 2-Iodobenzenesulfonate (1.0 eq)

-

Oxone® (Potassium peroxymonosulfate) (~2.0 eq)

-

Deionized Water

Procedure:

-

Dissolve Sodium 2-Iodobenzenesulfonate in deionized water in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add Oxone® to the solution portion-wise to control any initial exotherm.

-

Heat the reaction mixture to 70°C and stir vigorously.

-

Monitor the reaction progress by a suitable method (e.g., NMR), which should indicate near-complete conversion of the starting material after approximately 3 hours.[6]

-

Upon completion, cool the aqueous solution to room temperature. The IBS product, along with inorganic salts, will precipitate.

-

The product can be isolated by filtration. For many catalytic applications, the in situ generation of IBS is preferred, avoiding the isolation step entirely.

Trustworthiness: This protocol's reliability stems from its direct use of a stable, water-soluble precursor and a common, robust oxidant. The progress can be easily monitored, and the generation of the active species is typically high-yielding.

Catalytic Oxidations: The Power of In Situ Generated IBS

A major advancement in the utility of Sodium 2-Iodobenzenesulfonate is its use as a pre-catalyst for oxidation reactions where IBS is the active catalytic species.[7][8][9] This strategy involves adding a catalytic amount of Sodium 2-Iodobenzenesulfonate to the reaction mixture along with a stoichiometric amount of a terminal oxidant (typically Oxone®). The IBS is generated in situ and consumed in the primary oxidation of the substrate, after which the resulting iodine(I) species is re-oxidized by the terminal oxidant to regenerate the IBS catalyst, thus closing the catalytic cycle.

Diagram 2: General Catalytic Cycle Using In Situ Generated IBS.

Selective Oxidation of Alcohols

The in situ generated IBS is an exceptionally active catalyst for the selective oxidation of primary and secondary alcohols to aldehydes, carboxylic acids, and ketones.[7][8] The system demonstrates remarkable efficiency, often requiring only 0.05–5 mol% of Sodium 2-Iodobenzenesulfonate.[7]

Causality in Experimental Choices:

-

Solvent: Nonaqueous solvents like nitromethane, acetonitrile, or ethyl acetate are often preferred for the catalytic oxidation of alcohols.[7][8] This is because Oxone® is largely insoluble in these media, which facilitates a clean reaction and allows for the simple removal of spent oxidant and inorganic byproducts by filtration.

-

Catalyst Loading: The remarkably high activity of IBS allows for very low catalyst loadings, which is economically and environmentally advantageous.[7]

-

Control of Oxidation Level: The degree of oxidation can be controlled. For instance, primary alcohols can be selectively oxidized to aldehydes or further to carboxylic acids by adjusting the amount of Oxone® used.[7][8] Similarly, cycloalkanones can be further oxidized to α,β-unsaturated enones.[7]

| Substrate Type | Product Type | Key Advantage | Source |

| Primary Alcohols | Aldehydes or Carboxylic Acids | High selectivity, controllable oxidation | [7][8] |

| Secondary Alcohols | Ketones | High efficiency, clean conversion | [7][8] |

| Cycloalkanols | Cycloalkenones | Selective dehydrogenation | [7] |

Oxidation of Benzylic C-H Bonds

The catalytic system is also effective for the oxidation of benzylic C-H bonds.[5] Alkylbenzenes, including toluenes and ethylbenzenes, can be efficiently oxidized to the corresponding ketones or carboxylic acids. This transformation often requires phase-transfer catalysis (e.g., using tetra-n-butylammonium hydrogen sulfate) to facilitate the interaction between the aqueous-soluble oxidant system and the organic-soluble substrate.[5]

Potential Applications: A Bifunctional Building Block

While its role in oxidation is preeminent, the dual functionality of Sodium 2-Iodobenzenesulfonate makes it a potential building block for more complex molecules, though these applications are less frequently documented than its oxidative capabilities.

Aryne Precursor: A Mechanistic Hypothesis

Aryl halides are classic precursors for the generation of highly reactive benzyne intermediates via elimination with a strong base.[10] Given the presence of an iodo-substituent, Sodium 2-Iodobenzenesulfonate can theoretically serve as a precursor to a sulfonated benzyne. The mechanism would involve the deprotonation of the hydrogen atom ortho to the iodine by a strong, non-nucleophilic base (e.g., sodium amide or LDA), followed by the rapid elimination of sodium iodide.

Diagram 3: Postulated pathway for benzyne generation and trapping.

This generated aryne is a powerful electrophile and dienophile, capable of undergoing various transformations, such as nucleophilic addition or cycloaddition reactions (e.g., with furan or tetraphenylcyclopentadienone).[11][12] While specific literature detailing this pathway for Sodium 2-Iodobenzenesulfonate is scarce, the fundamental principles of benzyne chemistry provide a strong basis for its potential in this context. The resulting sulfonated products could be of interest due to their increased water solubility, a valuable property in pharmaceutical and materials science.[13]

Participation in Cross-Coupling Reactions

Aryl iodides are premium electrophiles for a vast range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[14][15][16][17][18] However, there is a notable lack of specific examples in the literature of Sodium 2-Iodobenzenesulfonate being used directly as the electrophilic partner in these transformations. This may be due to several factors:

-

Electronic Effects: The strongly electron-withdrawing sulfonate group significantly alters the electronic properties of the aromatic ring, which could impact the oxidative addition step at the palladium center.

-

Solubility Mismatch: The high polarity of the sulfonate salt may lead to poor solubility in the aprotic organic solvents typically used for cross-coupling, creating challenges for reaction efficiency.

-

Alternative Roles: Its exceptional utility as an IBS precursor may have overshadowed research into its direct use in cross-coupling.

While direct participation is not well-documented, its bifunctional nature remains appealing for synthetic chemists seeking to introduce both an iodo-handle (for subsequent reactions) and a solubilizing sulfonate group into a molecular scaffold.

Conclusion and Future Outlook

Sodium 2-Iodobenzenesulfonate is a reagent of significant strategic importance in modern organic synthesis. Its primary, field-proven application is as a stable, easy-to-handle, and water-soluble precursor for the hypervalent iodine(V) oxidant, 2-Iodoxybenzenesulfonic acid (IBS). The ability to generate this powerful and green oxidant in situ for the catalytic oxidation of alcohols and C-H bonds represents a major advancement in sustainable chemistry.

While its role as a direct participant in cross-coupling reactions or as a routine benzyne precursor is not yet established in the mainstream literature, the underlying chemical principles suggest fertile ground for future investigation. The development of protocols that leverage its unique solubility and bifunctionality could unlock new synthetic pathways to novel sulfonated compounds, which are of high value in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, Sodium 2-Iodobenzenesulfonate should be regarded as a key tool for modern oxidative chemistry with untapped potential as a versatile synthetic building block.

References

- 1. 62973-69-7|Sodium 2-iodobenzenesulfonate|BLD Pharm [bldpharm.com]

- 2. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]

- 3. Trapping Reactions of Benzynes Initiated by Intramolecular Nucleophilic Addition of a Carbonyl Oxygen to the Electrophilic Aryne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-IODOBENZENESULFONIC ACID SODIUM SALT | 62973-69-7 [chemicalbook.com]

- 5. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Trapping Reactions of Benzynes Initiated by Intramolecular Nucleophilic Addition of a Carbonyl Oxygen to the Electrophilic Aryne - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic insights into benzyne formation via 1,2-di-iodobenzene photolysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Sulfonamide Trapping Reactions of Thermally Generated Benzynes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Heck Reaction [organic-chemistry.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

The Unseen Workhorse: A Technical Guide to Sodium 2-Iodobenzenesulfonate as a Catalyst Precursor

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the pursuit of efficient, selective, and environmentally benign catalytic systems is paramount. While transition metals have long dominated the field of catalysis, the emergence of potent organocatalysts has opened new avenues for molecular transformations. This guide delves into the core of one such system, focusing on Sodium 2-Iodobenzenesulfonate , a stable and unassuming solid that serves as a powerful precursor to a highly active hypervalent iodine(V) catalyst. We will explore its activation, mechanistic intricacies in selective oxidation, and its distinct role in the broader context of catalytic methodologies.

Beyond the Bottle: Activating the Precursor

Sodium 2-Iodobenzenesulfonate is not the catalyst itself, but rather a stable, easy-to-handle solid that gives rise to the catalytically active species, 2-Iodoxybenzenesulfonic acid (IBS) , through in situ oxidation.[1][2] This on-demand generation of the potent oxidant is a key advantage, circumventing the handling of potentially explosive hypervalent iodine reagents like Dess-Martin periodinane (DMP).[1]

The most common and effective terminal oxidant for this transformation is Oxone (2KHSO₅·KHSO₄·K₂SO₄).[3][4] The active component, potassium peroxymonosulfate (KHSO₅), oxidizes the iodine(I) center of the precursor to the hypervalent iodine(V) state of IBS.

Experimental Protocol: In Situ Generation of IBS

This protocol describes the general procedure for generating the active IBS catalyst from its sodium salt precursor for use in subsequent oxidation reactions.

-

Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, add the substrate to be oxidized and the chosen solvent (e.g., acetonitrile, nitromethane, or ethyl acetate).[2][5]

-

Precursor Addition: Add a catalytic amount of Sodium 2-Iodobenzenesulfonate (typically 0.05–5 mol%).[5]

-

Oxidant Introduction: To the stirring mixture, add Oxone (typically 1.5-2.5 equivalents relative to the substrate) portion-wise. As Oxone has limited solubility in many organic solvents, vigorous stirring is essential.[2][6] For certain applications, the use of a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate (nBu₄NHSO₄) can enhance the reaction rate.[4][7]

-

Reaction Monitoring: Allow the reaction to proceed at the specified temperature (ranging from room temperature to 70°C, depending on the substrate) and monitor its progress by an appropriate analytical method (e.g., TLC or GC).[3]

-

Work-up: Upon completion, the Oxone waste can be removed by simple filtration, a significant advantage for purification.[5]

The Catalytic Heart: Selective Oxidation of Alcohols

The primary and most celebrated application of the Sodium 2-Iodobenzenesulfonate/Oxone system is the selective oxidation of alcohols. The in situ-generated IBS is a far more active catalyst for this transformation than other hypervalent iodine reagents, including the well-known 2-iodoxybenzoic acid (IBX).[2][5] This heightened activity is attributed to the electronic effect of the sulfonate group.

The catalytic cycle begins with the reaction of the alcohol with the IBS catalyst to form an alkoxyperiodinane intermediate. This is followed by a rate-determining step involving the reductive elimination of the carbonyl product and the reduced form of the catalyst, 2-iodosylbenzenesulfonic acid. The terminal oxidant, Oxone, then regenerates the active IBS catalyst, completing the cycle. Theoretical calculations suggest that the ionic character of the hypervalent iodine-OSO₂ bond in IBS lowers the energy barrier for the transformation of the alkoxyperiodinane intermediate, thus accelerating the oxidation process.[2]

Substrate Scope and Performance

The Sodium 2-Iodobenzenesulfonate/Oxone system is highly versatile and efficient for the oxidation of a wide range of alcohols.

| Substrate Type | Product | Typical Catalyst Loading (mol%) | Typical Yield | Reference |

| Primary Alcohols | Aldehydes or Carboxylic Acids* | 0.05 - 5 | High to Excellent | [2][5] |

| Secondary Alcohols | Ketones | 0.1 - 5 | Excellent | [2][5] |

| Benzylic Alcohols | Benzaldehydes/Ketones | 0.1 - 2 | Excellent | [8] |

| Allylic Alcohols | Enones/Enals | 1 - 5 | Good to Excellent | [9] |

*The oxidation of primary alcohols can often be controlled to yield either the aldehyde or the carboxylic acid by adjusting the amount of Oxone used.

Expanding the Horizon: C-H Activation and Phenol Oxidation

The potent oxidizing power of in situ-generated IBS extends beyond alcohols. This catalytic system has proven effective in the challenging oxidation of C-H bonds and the regioselective oxidation of phenols.

-

Benzylic and Alkane C-H Oxidation: The system can efficiently oxidize benzylic C-H bonds to the corresponding ketones.[7] For instance, ethylbenzene can be converted to acetophenone. The methodology has also been applied to the oxidation of alkanes.[7]

-

Regioselective Oxidation of Phenols: A notable application is the regioselective oxidation of various phenols to their corresponding o-quinones, which are valuable synthetic intermediates.[4] This provides a metal-free alternative to traditional methods.

A Note on Mechanistic Distinction: Not a Cross-Coupling Catalyst

It is crucial to distinguish the catalytic role of Sodium 2-Iodobenzenesulfonate from that of catalysts used in traditional cross-coupling reactions (e.g., Suzuki, Heck, Negishi couplings). These reactions are almost exclusively catalyzed by transition metals, most commonly palladium.

The catalytic cycle of a palladium-catalyzed cross-coupling reaction involves a sequence of oxidative addition , transmetalation , and reductive elimination . The palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states, and its role is to bring two organic fragments together on the metal center to form a new bond.

Sodium 2-Iodobenzenesulfonate, and the IBS it generates, function as oxidants. They facilitate the removal of electrons from the substrate (e.g., an alcohol) and do not operate through the oxidative addition/reductive elimination pathways characteristic of transition metal cross-coupling. While hypervalent iodine reagents can mediate certain "oxidative coupling" reactions, this term refers to a different class of transformations and is mechanistically distinct from the palladium-catalyzed reactions that are the cornerstone of modern synthetic cross-coupling. To date, Sodium 2-Iodobenzenesulfonate is not recognized as a precursor for catalysts in this domain.

Conclusion

Sodium 2-Iodobenzenesulfonate stands as a testament to the power and elegance of organocatalysis. Its utility lies not in its direct reactivity, but in its role as a stable, reliable, and safe precursor to the exceptionally active 2-Iodoxybenzenesulfonic acid catalyst. The ability to generate this potent oxidant in situ using an environmentally benign terminal oxidant like Oxone provides a robust platform for a variety of selective oxidation reactions. For researchers in drug development and synthetic chemistry, understanding the nuances of this precursor—its activation, mechanism, and scope—unlocks a valuable, metal-free tool for the efficient construction of complex molecules.

References

- 1. nissanchem.co.jp [nissanchem.co.jp]

- 2. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]

- 3. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IBS-Catalyzed Regioselective Oxidation of Phenols to 1,2-Quinones with Oxone® - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Effective oxidation of benzylic and alkane C–H bonds catalyzed by sodium o-iodobenzenesulfonate with Oxone as a terminal oxidant under phase-transfer conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 2-IODOBENZENESULFONIC ACID SODIUM SALT | 62973-69-7 [chemicalbook.com]

A Comprehensive Technical Guide to the Safe Handling of Sodium 2-Iodobenzenesulfonate

Introduction: Understanding Sodium 2-Iodobenzenesulfonate

Sodium 2-Iodobenzenesulfonate is an organoiodine compound that serves as a crucial intermediate in fine chemical synthesis and catalyst preparation.[1] Its molecular structure, featuring both a sulfonate group and an iodine atom, makes it a versatile precursor for a variety of chemical reactions, including oxidative processes and substitutions.[1] This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the safety and handling precautions necessary to work with this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining the integrity of experimental work.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Sodium 2-Iodobenzenesulfonate is essential for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₆H₄INaO₃S | [2][3][4] |

| Molecular Weight | 306.05 g/mol | [2][3][4][5] |

| Appearance | White to light yellow or light orange powder/crystal | [5][6] |

| Melting Point | >300°C | [3] |

| Solubility | Slightly soluble in Methanol and Water | [3] |

| Stability | Hygroscopic | [3] |

Hazard Identification and GHS Classification

Sodium 2-Iodobenzenesulfonate is classified as hazardous under the Globally Harmonized System (GHS).[2] The primary hazards are skin and eye irritation.[2][5][6]

-

GHS Pictogram:

-

Hazard Statements:

In some cases, it is also listed as harmful if swallowed (Acute toxicity, Oral, Category 4) and toxic to aquatic life.[7]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimize exposure and associated risks.

Engineering Controls

The primary line of defense against exposure is the implementation of robust engineering controls.

-

Ventilation: Work with Sodium 2-Iodobenzenesulfonate should be conducted in a well-ventilated area.[8][9] A laboratory fume hood is recommended, especially when handling the powder, to prevent the formation and inhalation of dust.[7][9]

-

Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8] This is critical for immediate decontamination in the event of accidental contact.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact with the chemical.

-

Eye and Face Protection: Safety glasses with side shields or goggles are essential.[10] A face shield should be worn when there is a risk of splashing or dust generation.[7] All eye and face protection must comply with OSHA regulations 29 CFR 1910.133 or European Standard EN166.[8]

-

Skin Protection:

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, an approved dust mask or respirator should be used.[9]

Hygiene Practices

Good laboratory hygiene is a critical component of safe chemical handling.

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][6][7][8]

-

Do not eat, drink, or smoke in areas where chemicals are handled or stored.[7][9]

-

Avoid inhalation and ingestion of the substance.[8]

Storage

Proper storage is crucial to maintain the chemical's stability and prevent accidental release.

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][8][9]

-

Store under an inert atmosphere (nitrogen or argon) at 2–8 °C for long-term storage.[3]

-

Store away from incompatible materials, such as strong oxidizing agents.[8]

Emergency Procedures

In the event of an emergency, a clear and practiced response is essential.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[5][6][8] Seek immediate medical attention.[5][6][11]

-

Skin Contact: Remove all contaminated clothing.[12] Wash the affected area with plenty of soap and water.[5][6][7][8][12] If skin irritation occurs, seek medical advice.[6][7]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[8] If not breathing, provide artificial respiration.[7] Seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[11] Call a POISON CENTER or doctor if you feel unwell.[7][8]

Spill and Leak Procedures

-

Personal Precautions: Evacuate personnel to a safe area.[7] Ensure adequate ventilation.[7][8][9] Avoid breathing dust.[7] Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[7][8][9]

-

Containment and Cleanup: Prevent further leakage or spillage if it is safe to do so.[7] Do not let the product enter drains.[7][9] Sweep up the spilled material, avoiding dust formation, and place it in a suitable, closed container for disposal.[7][9]

-

Environmental Precautions: The substance should not be released into the environment.[7][8]

Experimental Workflow Visualization

Risk Assessment and Mitigation Workflow

The following diagram illustrates a logical workflow for assessing and mitigating the risks associated with handling Sodium 2-Iodobenzenesulfonate.

Caption: A flowchart for risk assessment and mitigation.

Spill Response Protocol

This diagram outlines the step-by-step procedure for responding to a spill of Sodium 2-Iodobenzenesulfonate.

Caption: A step-by-step guide for spill response.

Disposal Considerations

Waste disposal must be conducted in compliance with all federal, state, and local environmental regulations.[10] Dispose of the contents and container to an approved waste disposal plant.[7][8] Do not dispose of the material down the drain.[7][9]

Conclusion

Sodium 2-Iodobenzenesulfonate is a valuable chemical intermediate, and its safe use is contingent upon a thorough understanding of its hazards and the strict implementation of safety protocols. By integrating robust engineering controls, consistent use of personal protective equipment, and adherence to established safe handling and emergency procedures, researchers can mitigate the risks associated with this compound. This guide provides a framework for the safe and effective use of Sodium 2-Iodobenzenesulfonate in a research and development setting.

References

-

National Institutes of Health (NIH), PubChem. Sodium 2-Iodobenzenesulfonate. [Link]

-

Natural Micron Pharm Tech. Sodium 2-Iodobenzenesulfonate. [Link]

-

Tri-iso. MATERIAL SAFETY DATA SHEET. [Link]

- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR

- Safety First: Essential Guidelines for Handling Research Reagents and Equipment.

-

Cole-Parmer. Material Safety Data Sheet - Dodecylbenzenesulfonic acid, sodium salt, tech.. [Link]

Sources

- 1. Sodium 2-Iodobenzenesulfonate - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. Sodium 2-Iodobenzenesulfonate | C6H4INaO3S | CID 23662047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-IODOBENZENESULFONIC ACID SODIUM SALT | 62973-69-7 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. Sodium 2-Iodobenzenesulfonate | 62973-69-7 | TCI AMERICA [tcichemicals.com]

- 6. Sodium 2-Iodobenzenesulfonate, 1G | Labscoop [labscoop.com]

- 7. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 8. fishersci.com [fishersci.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. tri-iso.com [tri-iso.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. Sodium 2-Iodobenzenesulfonate | 62973-69-7 | TCI EUROPE N.V. [tcichemicals.com]

A Technical Guide to Sodium 2-Iodobenzenesulfonate in Oxidation Catalysis: Mechanism, Applications, and Protocols

Abstract

Hypervalent iodine compounds have emerged as a powerful class of reagents in modern organic synthesis, offering mild, selective, and environmentally benign alternatives to traditional metal-based oxidants.[1][2] Among these, the catalytic system derived from Sodium 2-Iodobenzenesulfonate has garnered significant attention for its exceptional activity in a range of oxidative transformations. This guide provides an in-depth exploration of this catalytic system, from the in situ generation of the active species to its mechanistic underpinnings and practical applications. We will detail field-proven protocols and explain the causality behind experimental choices, offering researchers and drug development professionals a comprehensive resource for leveraging this efficient catalytic methodology.

The Pre-catalyst: Activating Sodium 2-Iodobenzenesulfonate

Sodium 2-Iodobenzenesulfonate itself is a stable, easy-to-handle solid that serves as a pre-catalyst.[3] Its utility in oxidation catalysis stems from its efficient conversion into the highly active hypervalent iodine(V) species, 2-Iodoxybenzenesulfonic acid (IBS).[4][5] This activation is typically performed in situ, obviating the need to handle the more reactive and potentially hazardous IBS directly.

The generation of IBS is accomplished by oxidizing the iodine(I) center of the pre-catalyst using a strong, terminal oxidant. Oxone (a triple salt of potassium peroxymonosulfate) is the most commonly employed co-oxidant for this purpose due to its stability, low cost, and the fact that its byproducts are easily removed.[6][7] Other oxidants like sodium periodate have also been successfully used.[8][9] The reaction is typically conducted in water or a non-aqueous solvent like nitromethane or acetonitrile at elevated temperatures.[6][8]

Caption: In situ generation of the active catalyst IBS.

The Engine of Oxidation: The Catalytic Cycle and Mechanism

The remarkable catalytic activity of IBS, particularly in comparison to its predecessor 2-iodoxybenzoic acid (IBX), is rooted in its unique electronic and structural properties.[10] The presence of the strongly electron-withdrawing sulfonate group enhances the electrophilicity and reactivity of the iodine(V) center.[10]

The catalytic cycle for the oxidation of an alcohol is believed to proceed through the following key steps:

-

Ligand Exchange: The alcohol substrate coordinates to the hypervalent iodine center of IBS, displacing a ligand and forming an alkoxyperiodinane intermediate.

-

Reductive Elimination: This intermediate undergoes a concerted reductive elimination. Theoretical calculations suggest this step is facilitated by a "twist" mechanism.[6] The ionic character of the intramolecular hypervalent iodine-OSO₂ bond in IBS is thought to lower the energy barrier for this twisting motion, accelerating the breakdown of the intermediate.[5][6]

-

Product Release & Catalyst Regeneration: The oxidized product (e.g., a ketone or aldehyde) is released, and the iodine is reduced from a +5 to a +3 oxidation state (as 2-iodosylbenzenesulfonic acid). This reduced iodine(III) species is then rapidly re-oxidized to the active iodine(V) catalyst by the terminal oxidant (e.g., Oxone), completing the catalytic cycle.

Caption: Proposed catalytic cycle for alcohol oxidation by IBS.

Synthetic Applications: A Versatile Tool for Selective Oxidation

The IBS catalytic system, generated from Sodium 2-Iodobenzenesulfonate, provides highly efficient and selective methods for various oxidative transformations. Catalyst loadings are often very low, typically in the range of 0.05–5 mol%.[6]

Oxidation of Alcohols

This is the most well-established application. The system demonstrates broad substrate scope and high functional group tolerance.[4][5]

-

Primary Alcohols: Can be selectively oxidized to either aldehydes or carboxylic acids by controlling the amount of Oxone used.

-

Secondary Alcohols: Are cleanly oxidized to the corresponding ketones.

| Substrate Example | Product | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference |

| 1-Phenylethanol | Acetophenone | 1 | MeNO₂ | 99 | [6] |

| Benzyl alcohol | Benzaldehyde | 5 | MeNO₂ | 95 | [6] |

| Cinnamyl alcohol | Cinnamaldehyde | 1 | MeNO₂ | 99 | [6] |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 5 | MeCN | 98 | [4] |

| Cyclododecanol | Cyclododecanone | 0.5 | MeNO₂ | 99 | [6] |

Cascade Oxidations of Cycloalkanones

The system's reactivity can be tuned to achieve further oxidation of cyclic ketones, providing access to valuable synthetic intermediates.[6] By carefully controlling the stoichiometry of Oxone, cycloalkanones can be converted to α,β-cycloalkenones or lactones.[4]

Field-Proven Experimental Protocol

This section provides a representative, self-validating protocol for the oxidation of a secondary alcohol to a ketone. The causality behind each step is explained to ensure reproducibility and understanding.

General Protocol: Oxidation of 1-Phenylethanol to Acetophenone

Rationale: Nitromethane is often the solvent of choice as it promotes rapid and clean reactions.[6] The non-aqueous conditions are critical, as they render the inorganic byproducts from Oxone insoluble, allowing for a simple filtration-based workup.

Materials:

-

1-Phenylethanol (1 mmol, 122.2 mg)

-

Sodium 2-Iodobenzenesulfonate (0.01 mmol, 3.0 mg, 1 mol%)

-

Oxone (1.2 mmol, 737.8 mg)

-

Nitromethane (MeNO₂), 3 mL

-

Saturated aqueous NaHCO₃ solution

-

Saturated aqueous Na₂S₂O₃ solution

-

Ethyl acetate

-

Anhydrous MgSO₄

Workflow Diagram:

Caption: Experimental workflow for catalytic alcohol oxidation.

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-phenylethanol (1 mmol), Sodium 2-Iodobenzenesulfonate (0.01 mmol), and Oxone (1.2 mmol).

-

Expertise Note: Using powdered Oxone is crucial for maximizing surface area and reaction rate.

-

-

Solvent Addition: Add nitromethane (3 mL) to the flask.

-

Reaction: Place the flask in a preheated oil bath at 70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Trustworthiness Note: The disappearance of the starting alcohol spot on TLC is a reliable indicator of reaction completion.

-

-